

# Application Notes and Protocols: Thiazolium Salt-Catalyzed Benzoin Condensation

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## Compound of Interest

Compound Name: *Benzoin*

Cat. No.: *B196080*

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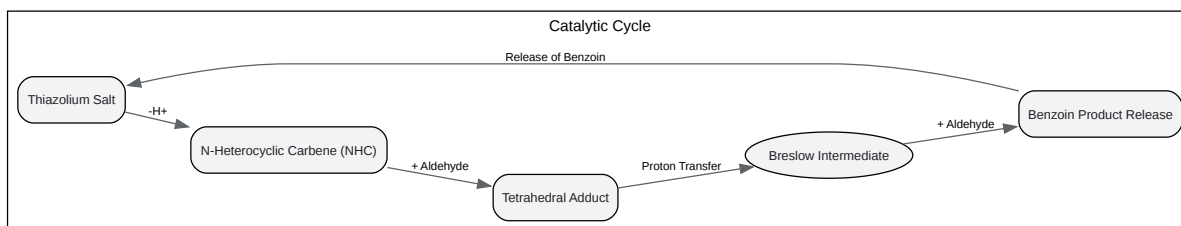
## Introduction

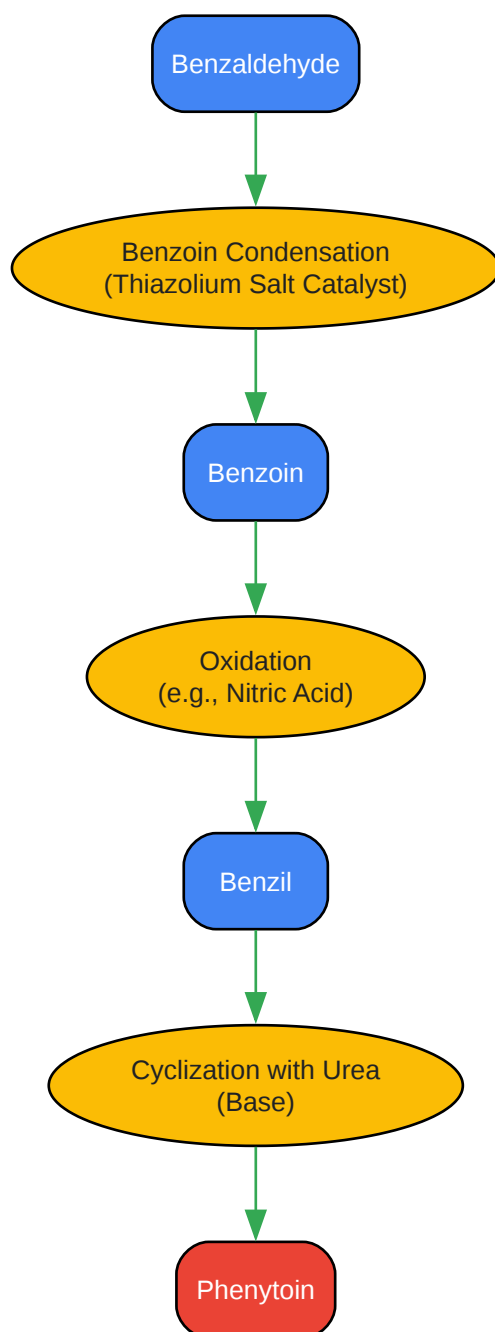
The **Benzoin** Condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes, typically aromatic, to form an  $\alpha$ -hydroxy ketone, also known as an acyloin.[1][2] This reaction, first reported in 1832 by Liebig and Wöhler, has become a cornerstone in organic synthesis.[3] While initially catalyzed by cyanide, the use of thiazolium salts, particularly in the form of N-heterocyclic carbenes (NHCs), has gained significant traction as a safer and more versatile alternative.[2][4][5] The thiazolium salt catalyst facilitates a crucial umpolung (polarity reversal) of one aldehyde molecule, enabling it to act as a nucleophile and attack a second aldehyde molecule.[3] This methodology is foundational in the synthesis of various organic compounds, including precursors for pharmaceuticals like the antiepileptic drug phenytoin.[6][7]

These application notes provide detailed protocols for the thiazolium salt-catalyzed homocoupling of benzaldehyde to **benzoin**, including a green chemistry approach in water, and its subsequent application in the synthesis of phenytoin. Additionally, a summary of various catalysts and their efficiencies is presented.

## Catalytic Cycle of Thiazolium Salt-Catalyzed Benzoin Condensation

The catalytic cycle, first elucidated by Breslow, begins with the deprotonation of the thiazolium salt by a base to form the active N-heterocyclic carbene (NHC) catalyst.[1][8] This carbene then nucleophilically attacks the carbonyl carbon of an aldehyde. A subsequent proton transfer generates the key "Breslow intermediate," an enaminol species that acts as an acyl anion equivalent.[2][9] This nucleophilic intermediate then attacks a second molecule of the aldehyde. Finally, the catalyst is regenerated, releasing the **benzoin** product.[10]





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